molecular formula C42H62N10O21 B1203558 Pasomycin CAS No. 3144-30-7

Pasomycin

Cat. No.: B1203558
CAS No.: 3144-30-7
M. Wt: 1043 g/mol
InChI Key: DNLLNJSYYNNFBC-CZDSEFAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pasomycin (presumed to refer to Paromomycin Sulfate, based on prescribing information in ) is an aminoglycoside antibiotic primarily used as an amebicide to treat intestinal infections caused by Entamoeba histolytica. It is derived from Streptomyces rimosus and functions by binding to the 30S ribosomal subunit, inhibiting protein synthesis in susceptible pathogens . Its clinical applications include:

  • Treatment of hepatic coma (via reduction of gut ammonia-producing bacteria).
  • Management of intestinal amebiasis.
  • Off-label use in visceral leishmaniasis (in combination therapies).

Paromomycin’s sulfate formulation ensures stability and bioavailability in oral and topical applications. Key properties include:

  • Molecular Formula: C₂₃H₄₅N₅O₁₄·xH₂SO₄
  • Mechanism: Ribosomal targeting with bactericidal effects.
  • Administration: Oral capsules (250 mg), topical creams, or intramuscular injections (for systemic infections).

Properties

CAS No.

3144-30-7

Molecular Formula

C42H62N10O21

Molecular Weight

1043 g/mol

IUPAC Name

4-amino-2-hydroxybenzoic acid;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine

InChI

InChI=1S/C21H41N7O12.3C7H7NO3/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*8-4-1-2-5(7(10)11)6(9)3-4/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*1-3,9H,8H2,(H,10,11)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;;;/m0.../s1

InChI Key

DNLLNJSYYNNFBC-CZDSEFAFSA-N

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.C1=CC(=C(C=C1N)O)C(=O)O.C1=CC(=C(C=C1N)O)C(=O)O.C1=CC(=C(C=C1N)O)C(=O)O

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.C1=CC(=C(C=C1N)O)C(=O)O.C1=CC(=C(C=C1N)O)C(=O)O.C1=CC(=C(C=C1N)O)C(=O)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.C1=CC(=C(C=C1N)O)C(=O)O.C1=CC(=C(C=C1N)O)C(=O)O.C1=CC(=C(C=C1N)O)C(=O)O

Synonyms

pasomycin

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • Resistance Mechanisms : Paromomycin resistance in E. histolytica is linked to ribosomal RNA mutations, but prevalence remains <2% in clinical isolates .
  • Combination Therapies: Paromomycin + Sodium Stibogluconate reduces treatment duration for visceral leishmaniasis by 40% compared to monotherapies .
  • Formulation Challenges : Sulfate salt stability is temperature-sensitive; generic versions must demonstrate bioequivalence under accelerated storage conditions .

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